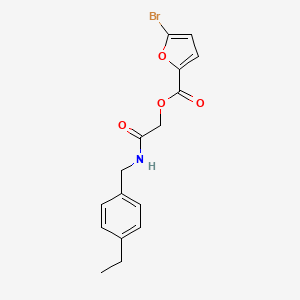

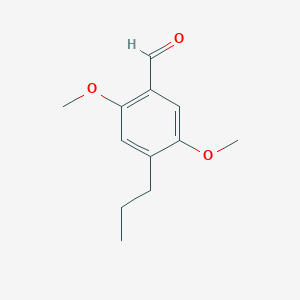

![molecular formula C20H13Cl2NO4S B2546076 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-chlorobenzenecarboxylate CAS No. 320424-11-1](/img/structure/B2546076.png)

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-chlorobenzenecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds, such as N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides, has been achieved under solvent-free conditions starting from 4-chloroaniline . This suggests that the synthesis of 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-chlorobenzenecarboxylate could potentially be carried out using similar starting materials and conditions, possibly involving a sulfanyl linkage formation followed by nitration and esterification steps.

Molecular Structure Analysis

The molecular structure of closely related isomers, 1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene and its counterpart, has been determined, revealing dihedral angles between the benzene rings of 83.1 and 76.2 degrees, respectively . Although the compound of interest is not identical, it is reasonable to infer that it may exhibit a similar conformation with distinct dihedral angles due to the presence of the chlorophenylsulfanyl and nitro groups.

Chemical Reactions Analysis

The related compounds discussed in the papers have been used in chemical reactions such as selective acylation of amines in water . This indicates that the compound may also participate in selective chemical reactions, potentially acting as a reagent for acylation or other organic transformations due to the presence of reactive functional groups.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of similar compounds can provide some expectations. For instance, the crystal packing and intermolecular interactions, such as C-H...O associations, have been observed in the related isomers . These interactions could influence the solubility, melting point, and stability of the compound of interest. Additionally, the use of water as a green solvent for reactions involving related compounds suggests that the compound may also be amenable to environmentally friendly synthetic approaches .

Wissenschaftliche Forschungsanwendungen

Transparent Aromatic Polyimides

The synthesis of transparent polyimides (PIs) with high refractive indices and small birefringences, as well as good thermomechanical stabilities, involves compounds similar to 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-chlorobenzenecarboxylate. These PIs, created through thermal polycondensation with different dianhydrides, show potential in applications requiring materials with high optical clarity and thermal stability. The specific compound could influence the development of similar polymers with enhanced properties (Tapaswi et al., 2015).

Captodative Olefins

Research into the synthesis of captodative olefins, which are compounds having electron-donating and electron-withdrawing groups, shows the potential of this compound in creating novel organic materials. These materials could have applications in dye synthesis, as intermediates in organic reactions, or as components in electronic materials due to their unique electronic properties (Roose et al., 2010).

Surfactant Detection

The compound's derivatives have been evaluated for their potential in detecting anionic surfactants in river waters. This research could lead to the development of new methods for environmental monitoring, especially in detecting pollutants in water bodies (Higuchi et al., 1980).

Synthesis of Thermally Stable Polymers

The synthesis of thermally stable aromatic poly(imide amide benzimidazole) copolymers involves compounds similar to this compound. These polymers, designed for high thermal stability and solubility in specific solvents, could find applications in high-performance materials resistant to extreme temperatures (Wang & Wu, 2003).

Crystal Structures and Cocrystals

Investigations into the crystal structures of chemical isomers provide insights into the molecular interactions and packing patterns that could be influential in the design of new materials with tailored properties. The study of compounds related to this compound helps in understanding how molecular structure affects the formation of cocrystals, which are crucial in pharmaceuticals and materials science (Lynch & McClennaghan, 2003).

Safety and Hazards

The compound has been classified with the signal word “Warning” according to its Safety Data Sheet . It has hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methyl 3-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2NO4S/c21-15-5-7-17(8-6-15)28-19-9-4-13(10-18(19)23(25)26)12-27-20(24)14-2-1-3-16(22)11-14/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOGTDTXGJWDMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)OCC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

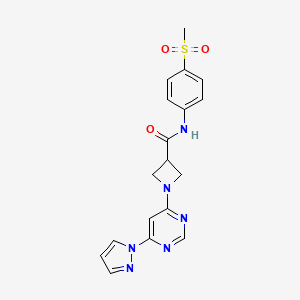

![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)picolinamide](/img/structure/B2545993.png)

![7-(4-bromophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2545997.png)

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2545999.png)

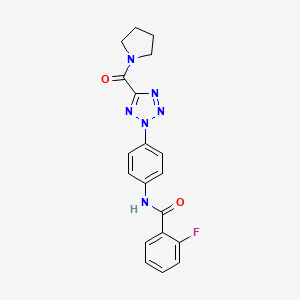

![3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2546006.png)

![3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2546010.png)

![3,5-Dimethyl-4-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole](/img/structure/B2546013.png)

![(2,6-Difluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2546016.png)